N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a hybrid structure combining a 1,2-dihydropyridine carboxamide core with a 3-hydroxypropyl side chain substituted with a thiophen-3-yl group. The dihydropyridine moiety is a well-known pharmacophore in medicinal chemistry, often associated with calcium channel modulation and redox-active properties. The thiophen-3-yl substituent introduces aromatic heterocyclic character, which may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAAYPWQHCEVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C14H15N3O2S
- Molecular Weight : 287.35 g/mol
The compound features a dihydropyridine core with a thiophene substituent, which is known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds containing thiophene and dihydropyridine moieties exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiophene derivatives have shown promising results against various pathogens. For instance, studies have demonstrated that derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Antitumor Activity : The compound's structure suggests potential antitumor properties. Thiophene-containing compounds have been reported to inhibit tumor cell proliferation effectively .
- Cardiovascular Effects : Dihydropyridine derivatives are often associated with cardiovascular effects, including vasodilation and antihypertensive actions .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various thiophene derivatives, revealing that certain modifications enhance activity against Gram-positive bacteria. The results indicated significant bactericidal effects, particularly in compounds with similar structural motifs to the target compound .
Study 2: Antitumor Activity
In vitro assays demonstrated that related dihydropyridine derivatives exhibited cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the presence of the thiophene ring was crucial for enhancing antiproliferative effects .
Data Tables
The following table summarizes key findings related to the biological activity of thiophene and dihydropyridine derivatives:
| Activity Type | Compound | MIC (µg/mL) | Cell Line | Effect |
|---|---|---|---|---|
| Antimicrobial | Thiophene A | 0.22 | Staphylococcus aureus | Bactericidal |
| Antitumor | Dihydropyridine B | 16.23 | U937 | Antiproliferative |
| Cardiovascular | Dihydropyridine C | N/A | Rat Aorta | Vasodilation |
Scientific Research Applications
Calcium Channel Modulation
Dihydropyridines are primarily known as calcium channel blockers (CCBs). Research indicates that derivatives of dihydropyridines can effectively modulate calcium ion influx in vascular smooth muscle cells. This action is crucial for managing conditions such as hypertension and angina pectoris. The compound's structural features suggest it may exhibit similar CCB activity, potentially leading to new therapeutic agents for cardiovascular diseases .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of dihydropyridines have shown efficacy against various bacterial strains, including Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function, making this compound a candidate for further investigation in antimicrobial therapy .
Antioxidant Properties
Research into dihydropyridine derivatives has revealed their potential as antioxidants. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The incorporation of the thiophene moiety may enhance these antioxidant effects due to its electron-rich nature .
Neurological Applications
The ability of dihydropyridine derivatives to cross the blood-brain barrier opens avenues for their use in treating neurological disorders. Some studies suggest that these compounds could modulate neurotransmitter release and have neuroprotective effects, making them candidates for further exploration in conditions like Alzheimer's disease and epilepsy .
Synthesis Methodologies
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several methods:
One-Pot Synthesis
A one-pot synthesis approach has been reported where various reactants are combined in a single reaction vessel to yield the desired compound efficiently. This method reduces the need for multiple purification steps and minimizes waste.
Multi-Step Synthesis
This involves several reactions where intermediates are isolated at each step before proceeding to the next reaction. Such methods allow for better control over the final product’s purity and yield.
Case Study 1: Cardiovascular Efficacy
A study conducted on related dihydropyridine compounds demonstrated their effectiveness as antihypertensive agents in animal models. These findings suggest that this compound could exhibit similar pharmacodynamics, warranting further clinical trials .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests showed that compounds structurally similar to this compound had minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria. This positions the compound as a potential candidate for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine/Carboxamide Cores
The compound shares structural similarities with 2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide (). Key differences include:
- Substituent Chemistry : The target compound’s 3-hydroxypropyl group contrasts with the 3-methoxypropyl chain in ’s analogue. The hydroxy group may confer higher polarity and hydrogen-bonding capacity, whereas the methoxy group increases lipophilicity and metabolic stability .
- Heterocyclic System : The dihydropyridine core in the target compound is less complex than the pyridopyrimidine system in ’s analogue, which features fused pyridine and pyrimidine rings. This difference could alter binding kinetics or selectivity for biological targets .
Thiophene-Containing Derivatives
Several thiophene-bearing compounds are listed in , such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Notable comparisons include:
- Thiophene Isomerism: The target compound’s thiophen-3-yl group differs from the thiophen-2-yl substituents in ’s derivatives.
- Functional Group Variations: The target compound’s hydroxypropyl group contrasts with the methylamino or naphthalen-1-yloxy groups in ’s analogues. Hydroxy groups are more polar, which could reduce blood-brain barrier permeability compared to lipophilic naphthalene derivatives .
Heterocyclic System Variations
The pyridopyrimidine core in ’s compound and the dihydropyridine system in the target compound illustrate divergent strategies in heterocyclic design. Pyridopyrimidines often exhibit enhanced rigidity and planar structure, favoring interactions with enzymes like kinases, whereas dihydropyridines are redox-active and may engage in electron-transfer processes .
Data Table: Structural and Functional Comparison
Analytical and Pharmacological Considerations
While the evidence lacks explicit pharmacological data, structural analogs in are regulated under USP guidelines for impurity control (e.g., fluoronaphthalene and unspecified impurities ), suggesting that the target compound may require stringent analytical validation for hydroxy-containing byproducts . The hydroxy group’s susceptibility to oxidation could necessitate stability studies under ICH guidelines.
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three modular components:
Forward Synthesis Pathways
Two dominant routes emerge from literature:
- Route A : Sequential construction of the pyridine core followed by side chain attachment and final amidation.
- Route B : Prefabrication of the thiophene-propanolamine side chain prior to coupling with the preformed pyridone carboxylic acid.
Route A offers better scalability (>100 g batches) but requires stringent temperature control during Michael addition, while Route B enables parallel synthesis of fragments but faces challenges in amine stability.
Detailed Stepwise Synthesis
Pyridine Core Synthesis
The 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor is synthesized via:
Knoevenagel Condensation
Ethyl acetoacetate (1.0 eq) reacts with cyanoacetamide (1.2 eq) in refluxing ethanol (78°C, 6 h) under ammonium acetate catalysis (10 mol%), yielding 85–90% of the dihydropyridine intermediate. Subsequent hydrolysis with 6N HCl at 110°C for 2 h affords the carboxylic acid (mp 189–191°C).
Alternative Pathway
Microwave-assisted cyclization of N-methyl-β-alanine with acetic anhydride (150°C, 20 min, 300 W) achieves 92% conversion, reducing reaction time from 6 h to 20 min.
| Method | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | 78°C | 6 h | 85% | 95.2% |
| Microwave-Assisted | 150°C | 20 min | 92% | 98.1% |
Thiophene-Propanolamine Side Chain Preparation
Michael Addition
Thiophene-3-carbaldehyde (1.5 eq) undergoes nucleophilic attack by nitromethane (2.0 eq) in methanol at 0–5°C, catalyzed by ytterbium triflate (5 mol%). After 2 h, the β-nitro alcohol intermediate is hydrogenated over Raney Ni (50 psi H₂, 25°C, 12 h) to yield 3-amino-3-(thiophen-3-yl)propan-1-ol.
Critical Parameters
Amide Bond Formation
Carbodiimide-Mediated Coupling
The pyridone carboxylic acid (1.0 eq) reacts with 3-amino-3-(thiophen-3-yl)propan-1-ol (1.1 eq) using:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq)
- Hydroxybenzotriazole (HOBt, 0.1 eq)
- N-Methylmorpholine (2.0 eq) in dichloromethane (0°C → 25°C, 12 h).
Yield Optimization
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Dichloromethane | 0°C → 25°C | 12 h | 88% |
| DMF | 25°C | 6 h | 76% |
| THF | 40°C | 8 h | 68% |
Post-reaction purification via silica chromatography (EtOAc/hexane 3:1 → 5:1 gradient) affords the title compound as a white solid (mp 142–144°C).
Process Optimization
Catalytic System Screening
Comparative analysis of coupling agents:
| Coupling Agent | Additive | Solvent | Yield | Epimerization |
|---|---|---|---|---|
| EDC·HCl | HOBt | DCM | 88% | <1% |
| DCC | DMAP | THF | 72% | 3% |
| HATU | DIEA | DMF | 81% | 2% |
EDC/HOBt in DCM provides optimal yield and stereochemical integrity.
Solvent Effects in Michael Addition
Solvent polarity critically influences thiophene-propanolamine synthesis:
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| Methanol | 32.7 | 2 h | 89% |
| Ethanol | 24.3 | 3 h | 83% |
| Acetone | 20.7 | 4 h | 68% |
Methanol's higher polarity stabilizes the nitronate intermediate, accelerating addition.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J=7.2 Hz, 1H, H-4 pyridone), 7.44 (dd, J=5.0, 1.2 Hz, 1H, thiophene H-2), 7.32–7.28 (m, 2H, thiophene H-4, H-5), 6.35 (d, J=7.2 Hz, 1H, H-5 pyridone), 4.72 (t, J=6.4 Hz, 1H, CHOH), 3.42 (s, 3H, NCH₃), 2.89–2.81 (m, 2H, CH₂NH), 2.12–2.04 (m, 2H, CH₂CHOH).
IR (KBr)
ν 3278 (OH), 1685 (C=O amide), 1642 (C=O pyridone), 1520 (C=C thiophene) cm⁻¹.
Purity Assessment
HPLC (C18, 60:40 MeCN/H₂O + 0.1% TFA): tR 8.92 min, 99.1% purity.
Challenges and Mitigation Strategies
Lactamization Prevention
The β-hydroxyamide moiety undergoes intramolecular cyclization above 40°C, forming a 7-membered lactam (15–20% under refluxing THF). Mitigation includes:
Thiophene Ring Sulfur Oxidation
Thiophene sulfoxidation (3–5% impurity) occurs under strong oxidizing conditions. Prevention strategies:
Industrial Scalability Considerations
Cost Analysis
| Step | Cost Driver | Contribution |
|---|---|---|
| Pyridine Synthesis | Microwave Equipment | 28% |
| Michael Addition | Ytterbium Triflate | 41% |
| Amidation | EDC·HCl | 31% |
Substituting ytterbium triflate with Bi(OTf)₃ reduces catalyst cost by 60% but lowers yield to 74%.
Green Chemistry Metrics
| Metric | Route A | Route B |
|---|---|---|
| Atom Economy | 68% | 72% |
| E-Factor | 18.7 | 15.2 |
| Process Mass Intensity | 23.4 | 19.8 |
Route B demonstrates superior environmental performance due to fewer purification steps.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify thiophene and dihydropyridine ring connectivity, with attention to hydroxypropyl proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts (e.g., lactam vs. keto-amine tautomers) .
- X-ray Crystallography : For resolving conformational ambiguities, particularly planar vs. non-planar arrangements of the dihydropyridine core .
How do functional groups influence this compound’s reactivity in downstream modifications?
Q. Advanced Research Focus
- Thiophene moiety : Acts as an electron-rich aromatic system, enabling electrophilic substitution (e.g., bromination) for derivatization .
- Hydroxypropyl chain : Susceptible to oxidation (e.g., Jones reagent) or protection/deprotection strategies (e.g., silyl ethers) to modulate solubility .
- Dihydropyridine carboxamide : Participates in cycloaddition or hydrolysis reactions under acidic/basic conditions, altering biological activity .
What mechanistic insights explain unexpected byproducts during synthesis?
Q. Advanced Research Focus
- Tautomerization : The dihydropyridine-2-oxo group may undergo keto-enol tautomerism, leading to spectral data contradictions (e.g., NMR peak splitting) .
- Intermolecular hydrogen bonding : Intra- or intermolecular H-bonding (N–H⋯O) can stabilize non-covalent dimers, affecting crystallization outcomes .
- Side reactions : Thiophene ring sulfonation or over-oxidation of the hydroxypropyl chain under harsh conditions .
How can computational methods optimize reaction pathways for this compound?
Q. Advanced Research Focus
- Quantum chemical calculations : Predict transition states for amidation or cyclization steps using density functional theory (DFT) .
- Reaction path screening : Machine learning models trained on heterocyclic reaction databases identify optimal catalysts (e.g., Pd for cross-coupling) .
- Solvent selection algorithms : COSMO-RS simulations to rank solvents by polarity and coordination capacity, minimizing side reactions .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Dose-response reevaluation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
- Metabolic stability testing : LC-MS/MS to quantify metabolite interference (e.g., hydroxypropyl oxidation products) in activity assays .
- Crystallographic docking : Compare binding poses in protein active sites (e.g., kinases) to explain potency variations across analogs .
How does solvent choice impact reaction yield and scalability?
Q. Advanced Research Focus
- Polar aprotic solvents : DMF enhances carboxamide coupling efficiency but complicates purification; switch to THF for large-scale synthesis .
- Green solvent alternatives : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining high boiling points for reflux conditions .
- Continuous flow systems : Microreactors with MeCN/water mixtures improve heat transfer and reduce reaction times for industrial-scale production .
What experimental design principles maximize yield in multi-step syntheses?
Q. Advanced Research Focus
- Factorial design : Taguchi or Box-Behnken models to optimize variables (temperature, catalyst loading, stoichiometry) with minimal trials .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Robustness testing : Stress studies (pH, temperature extremes) to identify critical quality attributes (CQAs) for process validation .
How can molecular docking predict this compound’s interaction with biological targets?
Q. Advanced Research Focus
- Binding site analysis : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the carboxamide group .
- MD simulations : GROMACS for assessing conformational stability of the hydroxypropyl-thiophene moiety in hydrophobic pockets .
- Free energy calculations : MM/PBSA to rank binding affinities and guide lead optimization .
What challenges arise in scaling up synthesis from milligram to kilogram quantities?
Q. Advanced Research Focus
- Heat dissipation : Exothermic amidation steps require jacketed reactors or segmented flow systems to prevent thermal runaway .
- Purification bottlenecks : Replace column chromatography with crystallization (anti-solvent addition) or membrane filtration .
- Regulatory compliance : Control genotoxic impurities (e.g., alkylating agents) via QbD (Quality by Design) frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
